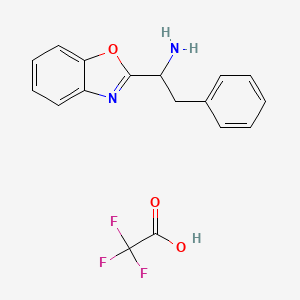

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

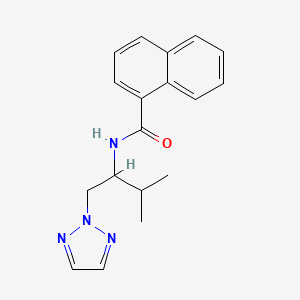

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid is a chemical compound with the CAS Number: 1864054-39-6 . It has a molecular weight of 352.31 and its IUPAC name is 1-(benzo[d]oxazol-2-yl)-2-phenylethan-1-amine 2,2,2-trifluoroacetate .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7) .Chemical Reactions Analysis

Benzoxazole derivatives can be synthesized via different pathways . For instance, Bailu and colleagues disclosed a novel and facile one-pot synthesis of benzoxazole derivatives promoted by TFA (trifluoroacetic acid) by the cleavage of the C–C double bond of N-(2-hydroxylphenyl) enaminones derived from the reaction of 2-aminophenol and alkynones or diketones in 1,2-dichloroethane (DCE) at 100 °C for 12 h .Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.31 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .Scientific Research Applications

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Drug Discovery

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Fluorescent Probes

A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . These compounds are fluorescent which absorbs in the range of 296 to 332 nm while emits in the ranges of 368 to 404 nm with excellent quantum yield .

Antimicrobial Activity

These compounds were evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains and in vitro antifungal activity against Candida albicans and Aspergillus niger strains .

Antifungal Activity

The results of antifungal activity indicated that compound 19 (MIC an = 2.40 × 10 −3 µM) was most potent against A. niger and compound 1 (MIC ca = 0.34 × 10 −3 µM) was most effective against C. albicans .

Anticancer Agent

Some of the benzoxazole derivatives exhibit diverse chemotherapeutic activity including anticancer agent .

Antibacterial Agents

Some examples of benzoxazole derivatives are UK-1, MUK-1 and DMUK-1, which are known antibacterial agents .

AntiHIV Activities

Some of the benzoxazole and naphthoxazole derivatives possessing antiHIV activities have been reported .

Safety and Hazards

Future Directions

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways , indicating promising future directions in this field.

Mechanism of Action

Target of Action

The primary targets of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

The specific mode of action of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

The exact biochemical pathways affected by 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid Benzoxazole derivatives have been shown to affect a variety of biochemical pathways, leading to their wide range of biological activities .

Result of Action

The molecular and cellular effects of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid Benzoxazole derivatives have been reported to have a variety of effects at the molecular and cellular level, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSALVWFFZVSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)

![Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)

![6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2679207.png)

![ethyl 2-({2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679213.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B2679220.png)